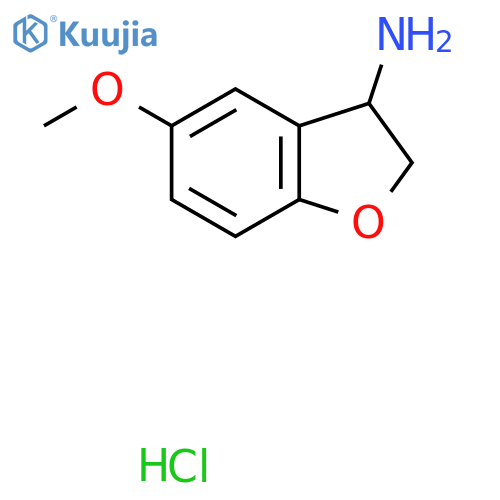

Cas no 109926-36-5 (5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride)

5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride

- 3-Benzofuranamine,2,3-dihydro-5-methoxy-

- 5-methoxy-2,3-dihydro-1-benzofuran-3-amine,hydrochloride

- 5-METHOXY-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE

- 5-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE HCL

- 5-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride

- 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1)

- 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine HCl

- FT-0695668

- 5-Methoxy-2,3-dihydrobenzofuran-3-aminehydrochloride

- DTXSID30745114

- 5-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

- 1199782-77-8

- MFCD08544178

- NSUUXUVRCJLTIX-UHFFFAOYSA-N

- 109926-36-5

- CS-0150265

- 5-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE

-

- MDL: MFCD08544178

- インチ: 1S/C9H11NO2.ClH/c1-11-6-2-3-9-7(4-6)8(10)5-12-9;/h2-4,8H,5,10H2,1H3;1H

- InChIKey: NSUUXUVRCJLTIX-UHFFFAOYSA-N

- ほほえんだ: Cl.O1C2C=CC(=CC=2C(C1)N)OC

計算された属性

- せいみつぶんしりょう: 201.05600

- どういたいしつりょう: 201.056

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5A^2

じっけんとくせい

- PSA: 44.48000

- LogP: 2.58970

5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride セキュリティ情報

5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00846032-250mg |

5-Methoxy-2,3-dihydrobenzofuran-3-amine |

109926-36-5 | 95% | 250mg |

¥1683.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41420-1g |

5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride |

109926-36-5 | 95% | 1g |

¥4891.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41420-250mg |

5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride |

109926-36-5 | 95% | 250mg |

¥1955.0 | 2024-07-19 | |

| Alichem | A019102826-1g |

5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride |

109926-36-5 | 95% | 1g |

$637.00 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41420-100mg |

5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride |

109926-36-5 | 95% | 100mg |

¥1303.0 | 2024-07-19 | |

| Ambeed | A833007-100mg |

5-Methoxy-2,3-dihydrobenzofuran-3-amine |

109926-36-5 | 95% | 100mg |

$144.0 | 2025-02-25 | |

| Ambeed | A833007-250mg |

5-Methoxy-2,3-dihydrobenzofuran-3-amine |

109926-36-5 | 95% | 250mg |

$224.0 | 2025-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4399-1g |

5-methoxy-2,3-dihydro-1-benzofuran-3-amine |

109926-36-5 | 95% | 1g |

¥4623.0 | 2024-04-26 | |

| Aaron | AR007WVR-250mg |

5-METHOXY-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE |

109926-36-5 | 95% | 250mg |

$294.00 | 2025-02-12 | |

| Aaron | AR007WVR-1g |

5-METHOXY-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE |

109926-36-5 | 95% | 1g |

$735.00 | 2025-02-12 |

5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride 関連文献

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochlorideに関する追加情報

Introduction to 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS No. 109926-36-5)

5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS No. 109926-36-5) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural framework and diverse biological activities. This compound belongs to the benzofuran class of heterocyclic aromatic molecules, which have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The presence of a methoxy group at the 5-position and an amine functional group at the 3-position of the dihydrobenzofuran scaffold contributes to its distinct chemical properties and biological relevance.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. The benzofuran core is a privileged scaffold in medicinal chemistry, often found in natural products and synthetic drugs due to its ability to interact with biological targets in multiple ways. The 5-methoxy substituent not only influences the electronic properties of the molecule but also modulates its binding affinity to biological receptors.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride as a lead compound for developing novel therapeutic agents. Studies have demonstrated that modifications around the benzofuran core can lead to compounds with enhanced pharmacological profiles. For instance, derivatives of this molecule have been investigated for their potential role in modulating enzyme activity and receptor binding, particularly in the context of neurological disorders and inflammatory conditions.

The amine hydrochloride salt form is particularly noteworthy for its stability and bioavailability. This makes it an attractive candidate for further development into a drug candidate. The amine group at the 3-position can participate in hydrogen bonding interactions, which are crucial for maintaining binding affinity to biological targets such as proteins and enzymes. Additionally, the methoxy group can serve as a metabolic handle, allowing for further chemical modifications without disrupting the core pharmacophore.

In vitro studies have shown that 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride exhibits promising activity against various disease-related targets. For example, research has indicated that this compound may interact with enzymes involved in signal transduction pathways relevant to cancer progression. Furthermore, its ability to modulate neurotransmitter receptors has led to investigations into its potential as an adjunct therapy for neurodegenerative diseases.

The synthesis of 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as methylation and amination. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making it more feasible to produce this compound on a larger scale.

The pharmacokinetic properties of 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride are also of great interest. Preliminary data suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics when tested in preclinical models. These findings are crucial for assessing its potential as a drug candidate and for designing future clinical trials.

One of the most compelling aspects of 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride is its versatility as a starting point for drug discovery. By leveraging structure-based design principles, chemists can modify various positions on the benzofuran core to explore new pharmacological activities. This flexibility has led to the identification of several analogs with enhanced potency and selectivity against specific biological targets.

The role of computational tools in studying 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride cannot be overstated. Molecular docking simulations have been instrumental in understanding how this compound interacts with biological targets at an atomic level. These simulations provide valuable insights into binding mechanisms and can guide the design of next-generation compounds with improved therapeutic profiles.

Future research directions for 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride include exploring its potential in combination therapies and investigating its effects on disease models relevant to human health. The growing body of evidence supporting its biological activity makes it a promising candidate for further clinical development.

109926-36-5 (5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride) 関連製品

- 109926-35-4(2,3-Dihydrobenzofuran-3-amine)

- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)

- 2138042-04-1(6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine)

- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)

- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)

- 2137738-35-1(2,2-Difluoro-3-[(pyrrolidin-1-yl)amino]propanoic acid)

- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)

- 1260220-48-1(tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate)

- 1806549-40-5(Ethyl 6-hydroxy-3-(trifluoromethyl)picolinate)

- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)